2-amino-9-[(Z)-[2,2-bis(hydroxymethyl)cyclopropylidene]methyl]-1H-purin-6-one
CAS No.:
Cat. No.: VC15908666
Molecular Formula: C11H13N5O3
Molecular Weight: 263.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13N5O3 |
|---|---|
| Molecular Weight | 263.25 g/mol |
| IUPAC Name | 2-amino-9-[[2,2-bis(hydroxymethyl)cyclopropylidene]methyl]-1H-purin-6-one |
| Standard InChI | InChI=1S/C11H13N5O3/c12-10-14-8-7(9(19)15-10)13-5-16(8)2-6-1-11(6,3-17)4-18/h2,5,17-18H,1,3-4H2,(H3,12,14,15,19) |
| Standard InChI Key | KMUNHOKTIVSFRA-UHFFFAOYSA-N |
| Canonical SMILES | C1C(=CN2C=NC3=C2N=C(NC3=O)N)C1(CO)CO |
Introduction
2-Amino-9-[(Z)-[2,2-bis(hydroxymethyl)cyclopropylidene]methyl]-1H-purin-6-one is a purine derivative characterized by its unique bicyclic structure and functional groups. The compound features an amino group at the 2-position and a 9-substituent that includes a cyclopropylidene moiety. Its molecular formula is C11H13N5O3, and it has a molecular weight of approximately 276.29 g/mol .
Chemical Identifiers:
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IUPAC Name: 2-amino-9-[(Z)-[2,2-bis(hydroxymethyl)cyclopropylidene]methyl]-1H-purin-6-one
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InChI: InChI=1S/C11H13N5O3/c12-10-14-8-7(9(19)15-10)13-5-16(8)2-6-1-11(6,3-17)4-18/h2,5,17-18H,1,3-4H2,(H3,12,14,15,19)/b6-2-
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InChIKey: KMUNHOKTIVSFRA-KXFIGUGUSA-N
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SMILES: C1/C(=C/N2C=NC3=C2N=C(NC3=O)N)/C1(CO)CO
Synthesis and Chemical Reactions
The synthesis of 2-amino-9-[(Z)-[2,2-bis(hydroxymethyl)cyclopropylidene]methyl]-1H-purin-6-one typically involves specific reaction conditions, catalysts, and solvents, which vary based on the chosen synthetic route. This compound's synthesis is crucial for exploring its biological properties and potential applications in medicinal chemistry.
Comparison with Other Purine Derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Amino-9-[(Z)-[2,2-bis(hydroxymethyl)cyclopropylidene]methyl]-1H-purin-6-one | Cyclopropylidene moiety at position 9 | Potential biological activities under investigation |
| 2-Amino-9-(hydroxymethyl)adenine | Hydroxymethyl group at position 9 | Antiviral activity |
| 2-Amino-6-chloropurine | Chlorine substitution at position 6 | Antitumor properties |
| 9-(β-D-ribofuranosyl)adenine | Ribose sugar attached at position 9 | Nucleoside analog |
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